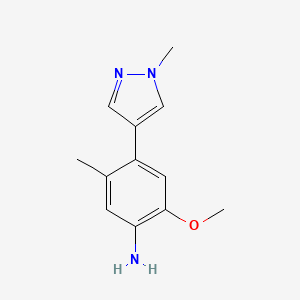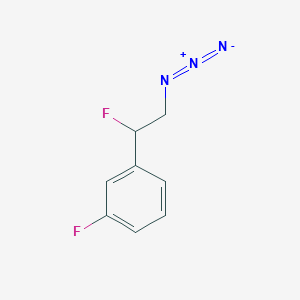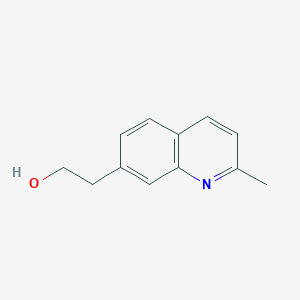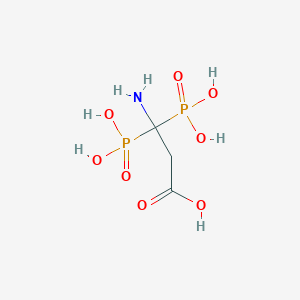![molecular formula C15H19NO3 B8508693 Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8508693.png)
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
描述
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxybicyclo[2.2.1]heptan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate.
Reduction: Formation of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine: Similar structure but lacks the carbamate group.
Benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylacetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on a bicyclic scaffold
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
benzyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-13(19-10-12-4-2-1-3-5-12)16-14-6-8-15(18,11-14)9-7-14/h1-5,18H,6-11H2,(H,16,17) |
InChI 键 |
YTWSPTREDRLNME-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C2)NC(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)
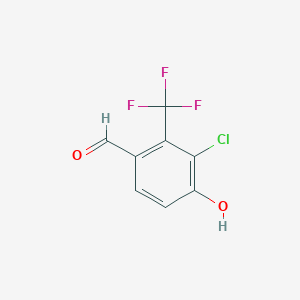
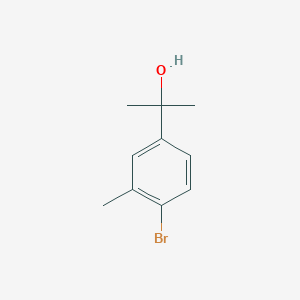
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-ol](/img/structure/B8508649.png)
![{6-[2-(4-Methyl-2-phenyl-thiazol-5-yl)-ethoxy]-indol-1-yl}-acetic acid](/img/structure/B8508653.png)
![Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8508658.png)
![2-[2-(2,3-Dimethylphenyl)-hydrazino]-2-thiazoline](/img/structure/B8508682.png)
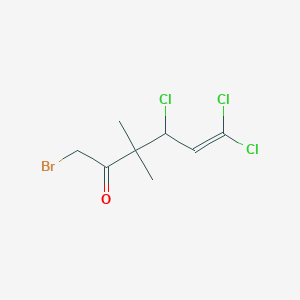
![1-(4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanone](/img/structure/B8508686.png)
![5-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8508695.png)
